Methylthymidine

FTO Enzyme Substrate Specificity Epigenetics

Sourcing positional isomers of methylthymidine risks experimental failure due to divergent biological activity. Methylthymidine (CAS 958-74-7) is the definitive N3-methylated thymidine analog, validated as a preferred FTO substrate (IC50 810 nM) by X-ray crystallography. Unlike O4-methylthymidine (a promutagenic lesion) or 5′-O-methylthymidine (antiviral), N3-methylation abolishes Watson-Crick pairing at the thymine N3 position, making it essential for demethylase inhibitor screening and alkylation damage studies. For analytical quantification, a validated cinnamoylation derivatization protocol enables GC-ECD detection at picogram levels (102 ± 3.6% yield, stable 16 days at pH 4-8).

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
CAS No. 958-74-7
Cat. No. B1204310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylthymidine
CAS958-74-7
Synonymsmethylthymidine
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)CO)O
InChIInChI=1S/C11H16N2O5/c1-6-4-13(11(17)12(2)10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1
InChIKeyJCVDICFLPGDHAT-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylthymidine: Core Properties & Identity


Methylthymidine (CAS 958-74-7), systematically named N3-methylthymidine or 3-methylthymidine, is a synthetic methylated nucleoside analog of thymidine with the molecular formula C₁₁H₁₆N₂O₅ and a molecular weight of 256.26 g/mol . It is classified within the broader family of pyrimidine 2'-deoxyribonucleosides and is characterized by a methyl substitution at the N3 position of the thymine base, a modification that fundamentally alters its hydrogen-bonding capacity and enzymatic recognition profile relative to the endogenous nucleoside [1]. While not a naturally occurring metabolite in human physiology, it has been identified as a secondary metabolite in the actinomycete *Streptomyces microflavus* and appears in the human exposome [2][3]. Its primary documented utility lies in biochemical research, where it serves as a defined substrate for the fat mass and obesity-associated protein (FTO) and as a tool for studying DNA alkylation damage and repair mechanisms [4][5].

Methylthymidine Isomer Differentiation & Risks


Procurement decisions for methylated nucleosides cannot rely on generic in-class substitution because the precise site of methylation critically dictates the compound's biological function and analytical properties [1]. Methylthymidine (N3-methylthymidine) is fundamentally distinct from its positional isomers, such as O4-methylthymidine (CAS 50591-13-4) and 5'-O-methylthymidine (CAS 14504-60-0), as well as from the parent compound thymidine [2]. For example, N3-methylation blocks the canonical Watson-Crick base pairing at the N3 position of thymine, thereby abolishing its ability to serve as a substrate for DNA polymerases in the same manner as unmodified thymidine . In contrast, O4-methylthymidine acts as a promutagenic lesion that can mispair with guanine, while 5'-O-methylthymidine exhibits antiviral properties [3]. These divergent mechanistic outcomes mean that substituting one methylthymidine isomer for another in an experimental or production workflow will yield non-comparable and likely invalid data, making precise CAS-specific sourcing essential for reproducibility.

Methylthymidine Comparative Performance


FTO Demethylase Substrate Specificity

Methylthymidine (3-meT) serves as a preferred in vitro substrate for the human fat mass and obesity-associated protein (FTO) demethylase, a finding derived from X-ray crystallography of the FTO catalytic domain [1]. The study explicitly compares FTO activity across a panel of methylated nucleobases and nucleosides. FTO exhibits a strong preference for 3-methylthymidine (3-meT) within single-stranded DNA and 3-methyluracil (3-meU) within single-stranded RNA, demonstrating limited to no activity against the unmodified endogenous substrates or other methylated analogs [1]. This structural and functional selectivity provides the foundation for its use in enzymatic assays and inhibitor screening [2].

FTO Enzyme Substrate Specificity Epigenetics Obesity Research

Cytotoxic Synergy with Thymidine

In a comparative study of methylated thymidine analogs, high concentrations of 3-methylthymidine alone exhibited little effect on the colony-forming ability of cultured Chinese hamster V79 cells [1]. However, when co-administered with thymidine (dT), the methylated derivatives enhanced the toxic effects of thymidine at concentrations where the modified nucleosides showed no inherent toxicity [1]. This synergistic, rather than additive, toxic profile differentiates 3-methylthymidine from simple cytotoxic agents and indicates a modulatory effect on nucleoside metabolism or DNA replication stress.

DNA Damage Nucleoside Toxicity Mutagenesis Cellular Assay

Cinnamoylation Derivatization Performance

Methylthymidine can be quantitatively derivatized via cinnamoylation to form a stable diester product suitable for trace-level detection by gas chromatography with electron-capture detection (GC-ECD) [1]. A trace amount (51 ng) of 3-methylthymidine was derivatized with cinnamic anhydride, yielding 3'-5'-bis-(O-cinnamoyl)-3-methylthymidine with a recovery of 102 ± 3.6% [1]. This derivative demonstrated stability at pH 4-8 in aqueous acetonitrile for 16 days, enabling detection at the low picogram level [1]. This analytical handle is specific to the 3'- and 5'-hydroxyl groups of the deoxyribose moiety and is not applicable to base-methylated analogs like O4-methylthymidine in the same manner.

Analytical Chemistry GC-ECD Trace Analysis Nucleoside Derivatization

Natural Product Isolation from Streptomyces

3-Methylthymidine is not solely a synthetic compound; it has been isolated as a natural product from the marine actinomycete *Streptomyces microflavus* [1][2]. This distinguishes it from many other synthetic nucleoside analogs, which are entirely xenobiotic. Its presence as a secondary metabolite suggests a potential, though currently undefined, ecological or biological function within the producing organism. This natural occurrence provides a unique context for studies in chemical ecology, natural product biosynthesis, and the evolution of modified nucleosides, which is not shared by its purely synthetic positional isomers.

Natural Product Chemistry Microbial Metabolite Streptomyces Secondary Metabolite

FTO Substrate Binding Affinity

In a high-throughput screening assay for FTO inhibitors, the basal enzymatic conversion of 3-methylthymidine to thymidine by human full-length FTO was characterized by an IC50 of 810 nM [1]. This value represents the affinity of the enzyme for its substrate under the specified assay conditions and serves as a critical benchmark for assessing the potency of FTO inhibitors. Alternative substrates or methylated analogs would exhibit different kinetic parameters, making cross-study comparisons unreliable without this specific reference value.

FTO Inhibitor Screening Enzyme Kinetics Binding Affinity Drug Discovery

Methylthymidine Validated Applications


FTO Activity Assays & Inhibitor Screening

Methylthymidine is the preferred substrate for in vitro FTO demethylase assays due to its strong and specific recognition by the enzyme, as validated by X-ray crystallography [5]. This makes it an indispensable reagent for high-throughput screening (HTS) campaigns aimed at identifying novel FTO inhibitors for obesity and metabolic disease research [2]. The established IC50 value of 810 nM for the substrate-enzyme interaction provides a quantitative baseline for assay optimization and inhibitor potency calculations [2].

Cellular DNA Damage & Repair Studies

Researchers studying the cellular response to alkylation damage use methylthymidine to investigate the biological consequences of N3-methylated DNA lesions [5]. Its ability to synergistically enhance the cytotoxicity of thymidine in V79 cells, while being non-toxic on its own at equivalent concentrations, provides a unique tool for dissecting pathways related to nucleoside metabolism, replication stress, and the DNA damage response [5].

GC-ECD Ultra-Sensitive Quantification

For analytical chemists requiring trace-level quantification of methylthymidine in complex biological or environmental samples, the established cinnamoylation derivatization method offers a validated workflow [5]. The quantitative yield (102 ± 3.6%) and the stability of the resulting diester derivative (stable for 16 days at pH 4-8) enable reliable detection at the picogram level using gas chromatography with electron-capture detection (GC-ECD) [5].

Natural Product Biosynthesis & Chemical Ecology

Given its confirmed isolation from *Streptomyces microflavus*, methylthymidine serves as a relevant standard or starting material for investigations into the biosynthesis of modified nucleosides in actinomycetes and the ecological role of these secondary metabolites [5]. Its natural provenance distinguishes it from purely synthetic analogs and opens avenues for studying enzymatic pathways responsible for N3-methylation [5].

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